

Technical Support Center: Methodologies for Yield Enhancement and Selectivity Control

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)isopropylamine

Cat. No.: B021320

[Get Quote](#)

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges in enhancing reaction yield and controlling selectivity. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during experimental work. The answers are designed to provide not just a solution, but a foundational understanding of the underlying chemical principles.

General Reaction Optimization

Q1: My reaction is giving a low yield. What are the first things I should check?

A1: A low yield can stem from a multitude of factors. A systematic approach to troubleshooting is often the most effective.^{[1][2]} Begin by verifying the basics:

- Reagent Quality and Stoichiometry: Ensure all starting materials are pure and used in the correct molar ratios. Impurities in starting materials can lead to side reactions or poison a catalyst.^[3]

- Reaction Conditions: Double-check the temperature, pressure, and reaction time. Some reactions are highly sensitive to these parameters. An inadequate reaction time may lead to incomplete conversion, while excessive time or temperature can cause product decomposition.[4]
- Inert Atmosphere: For oxygen-sensitive reactions, such as many cross-coupling reactions, ensure that the reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate catalysts and promote side reactions like homocoupling.[1][5]
- Solvent Purity: The presence of water or other impurities in the solvent can be detrimental. Always use dry, high-purity solvents, especially for moisture-sensitive reactions.[2][6]

Q2: How do I choose the optimal solvent for my reaction?

A2: Solvent selection is a critical parameter that can significantly influence reaction rate, yield, and selectivity.[7][8][9][10][11][12] Key factors to consider include:

- Polarity: The polarity of the solvent can affect the solubility of reactants and stabilize or destabilize transition states. For instance, SN1 reactions are favored in polar protic solvents that can stabilize the carbocation intermediate.[7]
- Boiling Point: The desired reaction temperature will dictate the choice of solvent based on its boiling point.
- Aprotic vs. Protic: Protic solvents can hydrogen bond and may interfere with certain reagents (e.g., Grignard reagents) or reaction intermediates. Aprotic solvents are often preferred for such reactions.
- Coordination: Some solvents can coordinate to metal catalysts, influencing their activity and selectivity.

A solvent screen is often a valuable early-stage optimization step.

Q3: What is the difference between yield, conversion, and selectivity?

A3: These are three distinct metrics for evaluating reaction performance:

- Conversion: This refers to the percentage of the limiting reactant that has been consumed in the reaction.
- Selectivity: This measures the proportion of the converted reactant that has formed the desired product, as opposed to side products.[\[13\]](#)[\[14\]](#)
- Yield: This is the overall measure of efficiency, representing the amount of desired product obtained relative to the theoretical maximum. It is essentially the product of conversion and selectivity.

A reaction can have high conversion but low yield if the selectivity is poor, meaning most of the starting material was converted into undesired byproducts.[\[14\]](#)

Selectivity Control

Q1: How can I improve the chemoselectivity of my reaction?

A1: Chemoselectivity is the preferential reaction of one functional group over another.[\[15\]](#)[\[16\]](#)

Strategies to enhance chemoselectivity include:

- Choice of Reagents: Different reagents exhibit varying reactivities towards functional groups. For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can selectively reduce ketones in the presence of esters.[\[16\]](#)
- Protecting Groups: Temporarily masking a more reactive functional group with a protecting group allows the reaction to proceed at a less reactive site.
- Catalyst Control: The catalyst can play a pivotal role in directing a reaction to a specific functional group.[\[8\]](#)
- Reaction Conditions: Temperature and solvent can sometimes be modulated to favor the reaction of one functional group over another.[\[8\]](#)

Q2: What factors govern regioselectivity?

A2: Regioselectivity refers to the preference for bond formation at one position over another.

This is often governed by:

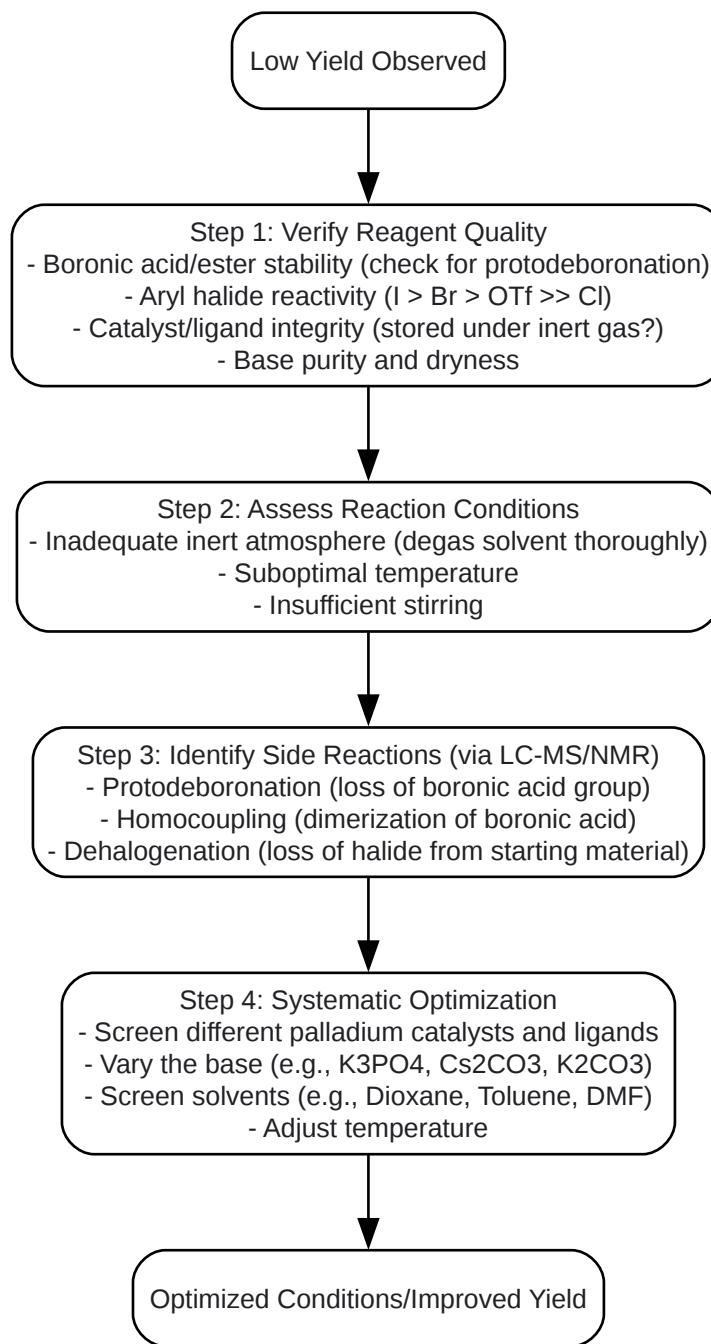
- Electronic Effects: The inherent electronic properties of the substrate, such as the directing effects of substituents on an aromatic ring in electrophilic aromatic substitution.
- Steric Hindrance: Bulky groups can block access to a particular reaction site, favoring reaction at a less sterically hindered position.
- Directing Groups: Certain functional groups can direct a reagent to a specific position through coordination.

Q3: How can I control the diastereoselectivity of a reaction, for example, in an aldol reaction?

A3: Diastereoselectivity, the preferential formation of one diastereomer over another, is often controlled by the geometry of the transition state. In the context of an aldol reaction, key factors include:

- Enolate Geometry: The E/Z geometry of the enolate intermediate can dictate the syn/anti stereochemistry of the aldol product.[\[17\]](#)[\[18\]](#) The choice of base and reaction conditions for enolate formation is therefore crucial.
- Metal Chelation: The use of different metal enolates (e.g., lithium vs. boron) can lead to different transition state geometries and thus different diastereomeric outcomes. Boron enolates, for instance, often provide higher levels of diastereoselectivity due to shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state.[\[17\]](#)
- Substrate Control: The steric bulk of the substituents on the enolate and the aldehyde can also influence the facial selectivity of the attack.

Section 2: Troubleshooting Guides


This section provides structured approaches to resolving specific experimental issues.

Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, but it is not without its challenges. Low yields are a common complaint.[\[1\]](#)[\[5\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

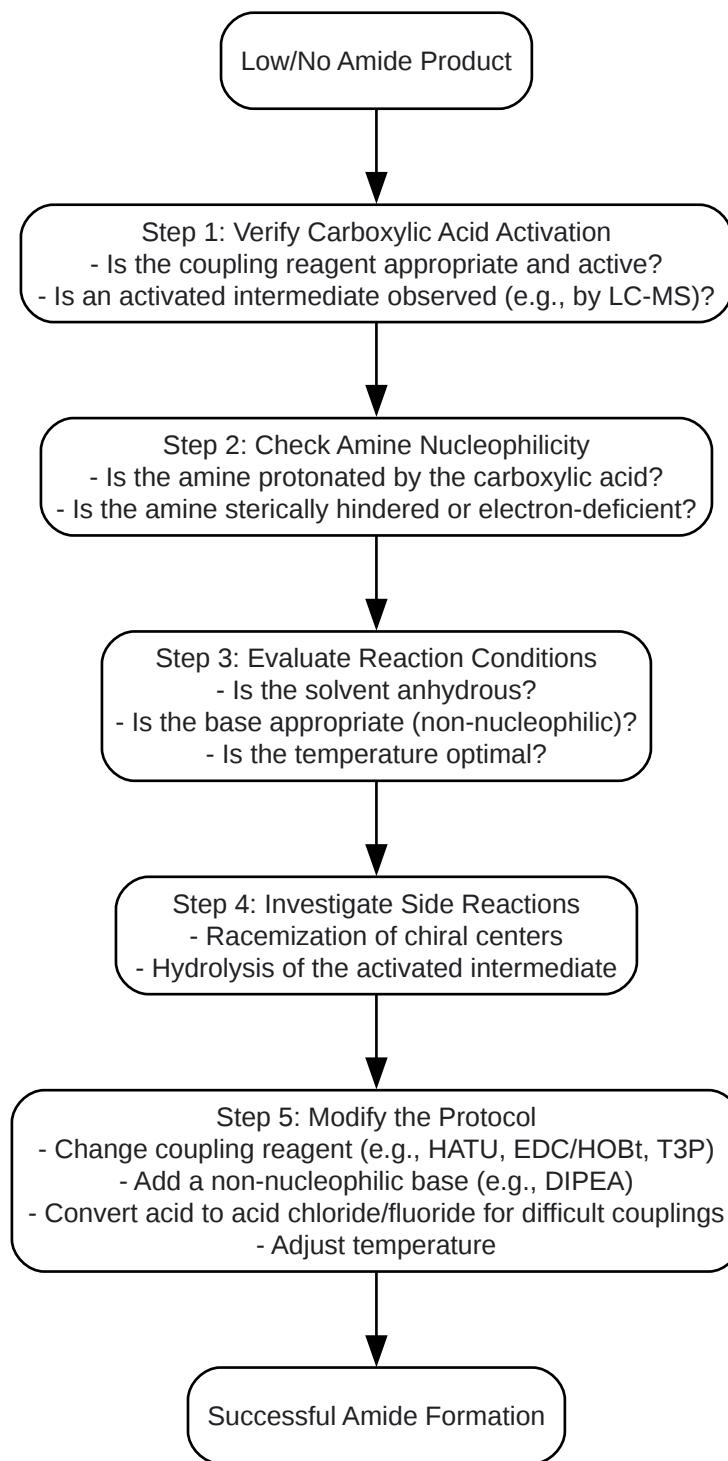
Problem: Low yield in a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Troubleshooting Steps:


Issue	Potential Cause	Recommended Solution	References
Protodeboronation	The boronic acid/ester is unstable under the reaction conditions, often exacerbated by water and certain bases.	Use a milder base (e.g., K_3PO_4 , KF), ensure anhydrous conditions, or switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.	[1][19]
Catalyst Deactivation	Oxygen in the reaction mixture, or coordination of the substrate/product (especially with heteroaryl substrates) to the palladium center.	Ensure a rigorously inert atmosphere by repeated evacuation and backfilling with an inert gas. For heteroaryl substrates, consider using specialized ligands that are less prone to deactivation.	[1][19]
Homocoupling	Presence of oxygen leading to the oxidative coupling of two boronic acid molecules.	Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.	[19][21]
Poor Aryl Halide Reactivity	The C-X bond is too strong for oxidative addition (e.g., aryl chlorides).	Use a more active catalyst system, often employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Higher temperatures may also be required.	[1]

Troubleshooting Difficult Amide Bond Formations

Amide coupling is a cornerstone of drug discovery, yet can be challenging, especially with sterically hindered or electron-deficient substrates.[\[2\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Problem: Low or no yield in an amide coupling reaction.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for amide bond formation.

Detailed Troubleshooting Steps:

Issue	Potential Cause	Recommended Solution	References
Incomplete Acid Activation	The coupling reagent is inefficient or has degraded.	Use a fresh, high-quality coupling reagent. Consider a more potent activator like HATU or COMU for challenging substrates. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also be beneficial.	[2] [6]
Amine is Not Nucleophilic	The amine is protonated by the carboxylic acid or is inherently electron-deficient (e.g., an aniline with electron-withdrawing groups).	Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the carboxylic acid and free up the amine. For very unreactive amines, converting the carboxylic acid to a more reactive species like an acid chloride may be necessary.	[2] [22]
Steric Hindrance	Bulky substituents on either the carboxylic acid or the amine are preventing the coupling partners from approaching each other.	Switch to a less sterically demanding coupling reagent. Higher reaction temperatures may be required. In extreme cases, converting the acid to an acyl	[2]

fluoride, which is smaller and more reactive, can be effective.

Racemization

For chiral carboxylic acids, the activated intermediate can be prone to racemization, especially at elevated temperatures.

Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBT) or OxymaPure. Running the reaction at lower temperatures can also mitigate this issue. [\[2\]](#)

Section 3: Key Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experimental workflows aimed at enhancing yield and selectivity.

Protocol: High-Throughput Catalyst Screening for Cross-Coupling Reactions

Before embarking on large-scale synthesis, a high-throughput screen can efficiently identify the optimal catalyst system.[\[14\]](#)[\[25\]](#)[\[26\]](#)

Objective: To rapidly screen a panel of palladium catalysts and ligands to find the best conditions for a specific cross-coupling reaction.

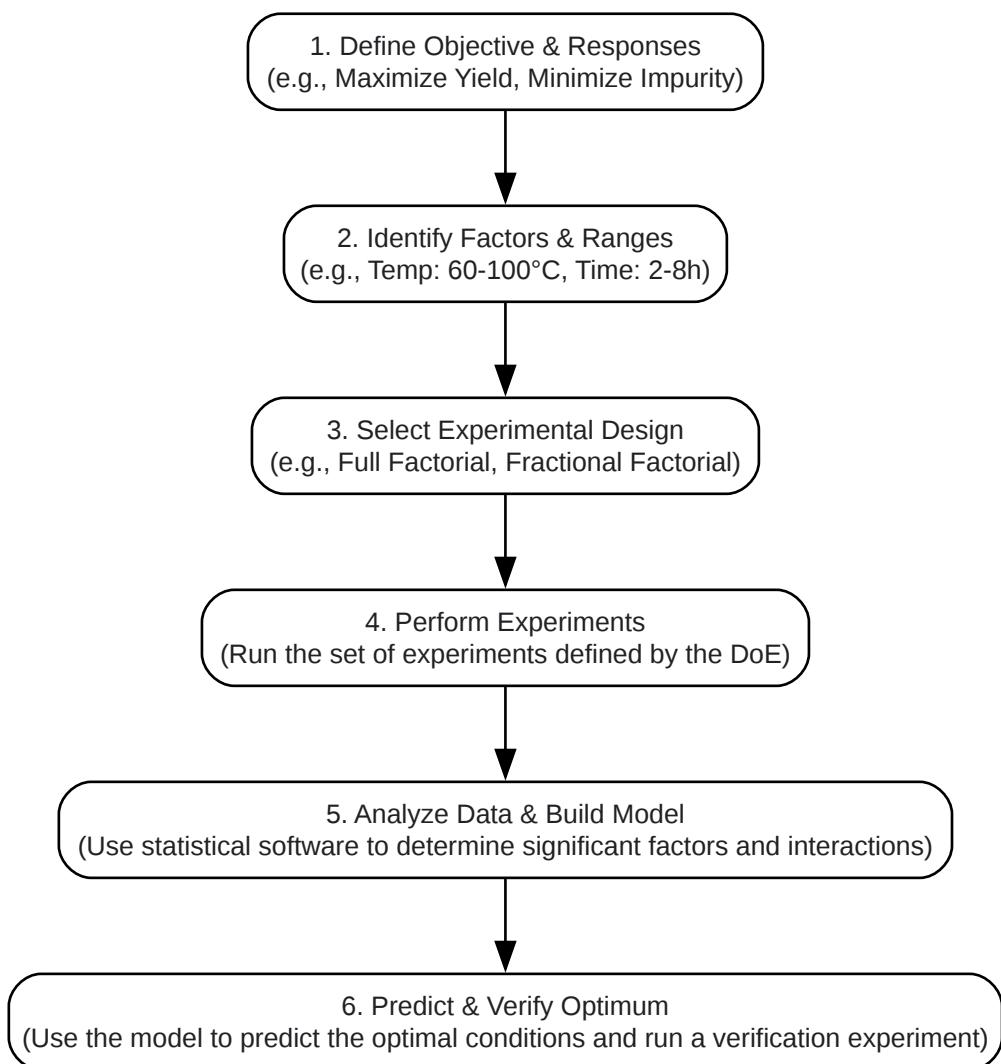
Materials:

- A pre-weighed catalyst/ligand screening kit (e.g., KitAlysis™) or individual catalysts and ligands.
- A multi-well reaction block with stirring capabilities.
- Anhydrous, degassed solvents.

- High-purity reagents (aryl halide, boronic acid/ester, base).
- Inert gas supply (Nitrogen or Argon).

Procedure:

- Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, coupling partner (e.g., boronic acid), and base in the chosen anhydrous, degassed solvent.
- Reaction Setup (in a glovebox or under inert atmosphere):
 - To each well of the reaction block containing a pre-weighed catalyst/ligand combination, add the required volume of the base stock solution.
 - Add the stock solution of the aryl halide.
 - Initiate the reaction by adding the stock solution of the coupling partner.
- Reaction Execution:
 - Seal the reaction block securely.
 - Place the block on a heating/stirring plate set to the desired temperature.
 - Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
- Analysis:
 - After the reaction is complete, cool the block to room temperature.
 - Quench the reactions and prepare samples for analysis by LC-MS or GC-MS to determine the conversion to the desired product for each catalyst system.


Protocol: Implementing Design of Experiments (DoE) for Reaction Optimization

Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple reaction parameters, providing a more comprehensive

understanding of their effects and interactions than the traditional one-factor-at-a-time (OFAT) approach.[27][28][29][30][31]

Objective: To systematically optimize a chemical reaction by identifying the optimal levels of key variables (e.g., temperature, concentration, catalyst loading) to maximize yield and/or selectivity.

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for a Design of Experiments (DoE) study.

Step-by-Step Implementation:

- Define the Objective: Clearly state the goal of the optimization (e.g., maximize the yield of the desired product, minimize the formation of a specific byproduct).
- Identify Key Factors and Their Ranges: Choose the reaction parameters (factors) that are likely to have the most significant impact (e.g., temperature, reaction time, concentration, catalyst loading). For each factor, define a reasonable high and low value to be explored.
- Select an Experimental Design: Using statistical software (e.g., JMP, Minitab), choose a suitable experimental design. A full factorial design will test all possible combinations of the high and low levels for each factor.
- Perform the Experiments: Carry out the series of experiments as prescribed by the DoE plan, ensuring consistency in experimental setup and procedure.
- Analyze the Results: Input the experimental outcomes (responses) into the software. The software will generate a statistical model that quantifies the effect of each factor and any interactions between them on the response.
- Optimize and Verify: Use the model to predict the combination of factor settings that will achieve the optimal outcome. Run a confirmatory experiment at these predicted conditions to verify the model's accuracy.

Protocol: Reaction Monitoring by NMR and HPLC

Real-time reaction monitoring provides invaluable insight into reaction kinetics, intermediate formation, and byproduct generation, facilitating rapid and informed optimization.[\[3\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Objective: To monitor the progress of a chemical reaction by quantifying the consumption of starting materials and the formation of products and byproducts over time.

Procedure:

- Method Development: Develop a robust analytical HPLC method that can separate all key components of the reaction mixture (starting materials, intermediates, products, and expected byproducts).

- Reaction Setup: Set up the reaction in a vessel that allows for periodic sampling.
- Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot to halt its progress (e.g., by diluting it in a cold solvent).
- Sample Preparation: Prepare the quenched aliquot for both NMR and HPLC analysis. This may involve filtration and/or dilution.
- NMR Analysis:
 - Acquire a ^1H NMR spectrum of the sample.
 - Identify characteristic peaks for the starting materials and products.
 - By integrating these peaks, you can determine the relative molar ratios of the components in the mixture at that time point. NMR is inherently quantitative, assuming proper experimental parameters are used.[3][32]
- HPLC Analysis:
 - Inject the sample onto the HPLC system.
 - The resulting chromatogram will show peaks corresponding to each component, with the area of each peak being proportional to its concentration.
 - While HPLC is excellent for separation, accurate quantification requires the determination of response factors for each component, which can be achieved by calibrating with pure standards or by using the quantitative data from NMR.[3][32]
- Data Analysis: Plot the concentration (or relative abundance) of each species versus time to generate a reaction profile. This profile will clearly show the rate of conversion, whether the reaction has reached completion, and if any intermediates are accumulating or byproducts are forming.

Section 4: Managing Scale-Up Challenges

Transitioning a reaction from the laboratory bench to a larger scale introduces new challenges, primarily related to heat and mass transfer.[4][36][37][38][39]

Troubleshooting Exothermic Reactions

Problem: An exothermic reaction that was well-behaved on a small scale becomes difficult to control at a larger scale, leading to temperature spikes, increased byproduct formation, or potential safety hazards.

Causality: The surface-area-to-volume ratio decreases as the scale of the reaction increases. This means that heat generated by the reaction cannot be dissipated as efficiently on a larger scale.^[38] This can lead to a thermal runaway, where the reaction rate and heat generation accelerate uncontrollably.^[4]

Mitigation Strategies:

- Heat Management:
 - Ensure the reactor has adequate cooling capacity (e.g., jacketed vessel, cooling coils).^[36]
 - Calculate the adiabatic temperature rise to understand the worst-case scenario.^[36]
- Controlled Addition: Instead of adding all reagents at once, add the limiting or most reactive reagent slowly and at a controlled rate. This allows the cooling system to keep pace with the heat being generated.
- Solvent Choice: A higher-boiling solvent can provide a larger temperature window for safe operation. The solvent also acts as a heat sink.
- Mixing: Ensure efficient stirring to prevent the formation of localized hot spots.^[36]
- Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can be an excellent solution. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer and temperature control.^{[4][37]}

References

- Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form

- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3).
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Technical Support Center: Minimizing Byproducts in Organic Synthesis. (n.d.). Benchchem.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO.
- Recent trends for chemoselectivity modulation in one-pot organic transform
- Solvent effects. (n.d.). Wikipedia.
- Counterintuitive chemoselectivity in the reduction of carbonyl compounds. (2024, July). PubMed.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12).
- Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. (n.d.). ACS Omega.
- Controlled Diastereoselectivity in Aldehyde Crossed-Aldol Reactions. (n.d.).
- Catalyst Selection for Cross-Coupling with 3-Bromoselenophene: A Technical Support Center. (n.d.). Benchchem.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013, September 4).
- Diastereoselectivity in Aldol condens
- Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. (2013, October 1). PubMed.
- Solvent-Controlled and Highly Chemoselective Reduction of α,β -Unsaturated Ketones and Aldehydes. (2025, April 16).
- The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). PMC - NIH.
- KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. (n.d.).
- Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo.
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2025, August 10).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
- Chemoselectivity. (n.d.). Wikipedia.
- Chapter 13.1: Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts.
- Simple diastereoselectivity of the aldol reaction of persubstituted enolates. Stereoselective construction of quaternary centers. (n.d.).
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2025, August 6).
- Design of experiments (DoE) for the optimization of chemical reactions.... (n.d.).
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). RSC Publishing.
- Effects of solvent on the reaction time and yield a. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Cross-Coupling Reactions Guide. (n.d.).
- What Is Chemoselectivity In Organic Chemistry? (2025, February 14). YouTube.
- Tips and tricks for difficult amide bond form
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. (2016, September 19). Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A - The Royal Society of Chemistry.
- amide coupling help. (2022, March 24). Reddit.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14).
- NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 8. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. reddit.com [reddit.com]
- 23. hepatochem.com [hepatochem.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. pubs.acs.org [pubs.acs.org]

- 28. mt.com [mt.com]
- 29. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 35. pharmtech.com [pharmtech.com]
- 36. amarequip.com [amarequip.com]
- 37. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. mt.com [mt.com]
- To cite this document: BenchChem. [Technical Support Center: Methodologies for Yield Enhancement and Selectivity Control]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021320#methodologies-for-yield-enhancement-and-selectivity-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com